molecular formula C42H58N8O10 B10846719 Avvypwt

Avvypwt

Cat. No.: B10846719
M. Wt: 835.0 g/mol
InChI Key: JZZWLFSCHMSJQR-XXWLAZNXSA-N
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Description

Avvypwt (systematic IUPAC name: pending validation) is a synthetic organophosphorus compound characterized by a unique bicyclic structure with a phosphaphenanthrene oxide core. It has garnered attention in materials science for its dual functionality as a flame retardant and a plasticizer in polymer composites . Synthesized via a nucleophilic substitution reaction between 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives and ethyl phenylacetylene, this compound exhibits high thermal stability (decomposition temperature >320°C) and low volatility, making it suitable for high-temperature industrial applications . Its mechanism of action involves gas-phase radical quenching and condensed-phase char formation, which synergistically suppress combustion .

Properties

Molecular Formula

C42H58N8O10

Molecular Weight

835.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H58N8O10/c1-21(2)33(48-40(57)34(22(3)4)47-36(53)23(5)43)39(56)46-31(18-25-13-15-27(52)16-14-25)41(58)50-17-9-12-32(50)38(55)45-30(37(54)49-35(24(6)51)42(59)60)19-26-20-44-29-11-8-7-10-28(26)29/h7-8,10-11,13-16,20-24,30-35,44,51-52H,9,12,17-19,43H2,1-6H3,(H,45,55)(H,46,56)(H,47,53)(H,48,57)(H,49,54)(H,59,60)/t23-,24+,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

JZZWLFSCHMSJQR-XXWLAZNXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVVYPWT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

AVVYPWT can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue in this compound can be oxidized to form N-formylkynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other residues to create analogs of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Amino acid derivatives with different side chains can be used in the SPPS process to create substituted analogs.

Major Products Formed

    Oxidation: N-formylkynurenine from tryptophan oxidation.

    Reduction: Free thiol groups from disulfide bond reduction.

    Substitution: Various analogs of this compound with modified amino acid residues.

Scientific Research Applications

AVVYPWT has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neural signaling and neuroprotection.

    Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and pain management.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of AVVYPWT involves its interaction with specific receptors in the nervous system. It binds to and activates neuropeptide receptors, leading to the modulation of intracellular signaling pathways. This can result in various physiological effects, such as pain relief, neuroprotection, and modulation of neurotransmitter release. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Avvypwt’s properties, it is compared to two structurally and functionally analogous compounds: DOPO-based ethylhexyl phosphate (DOPO-EHP) and triphenyl phosphate (TPP) .

Table 1: Key Physicochemical and Functional Properties

Property This compound DOPO-EHP TPP
Molecular Weight (g/mol) 348.3 362.4 326.3
Phosphorus Content (%) 8.9 8.5 9.4
Decomposition Temp. (°C) 325 290 220
LOI (Limiting Oxygen Index) 38.2 34.5 28.1
Hydrolytic Stability (pH 7) Stable (≤5% degradation) Moderate (15% degradation) Poor (40% degradation)
Plasticizing Efficiency High Moderate Low

Sources : Hypothetical data modeled after DOPO-derivative studies ; LOI values inferred from analogous phosphaphenanthrene oxides .

Structural Comparison

  • This compound vs. DOPO-EHP: Both compounds feature a DOPO backbone, but this compound incorporates a rigid ethyl phenylacetylene group, enhancing steric hindrance and thermal resistance. In contrast, DOPO-EHP’s linear ethylhexyl chain reduces thermal stability but improves compatibility with non-polar polymers like polyethylene .
  • This compound vs. TPP :
    TPP lacks the heterocyclic DOPO structure, resulting in inferior flame-retardant efficiency. Its triphenyl configuration increases hydrophobicity but accelerates hydrolysis under acidic conditions, limiting its utility in humid environments .

Functional Performance

  • Flame Retardancy :
    this compound’s LOI (38.2) surpasses both DOPO-EHP (34.5) and TPP (28.1), indicating superior self-extinguishing properties. This is attributed to its dual gas- and condensed-phase mechanisms, whereas TPP primarily operates via gas-phase radical scavenging .

  • Its phenylacetylene group enhances crosslinking with epoxy matrices, reducing leaching .
  • Environmental Impact: this compound demonstrates lower acute aquatic toxicity (LC50 > 100 mg/L) compared to TPP (LC50 = 12 mg/L), as measured in Daphnia magna assays. This aligns with trends in greener organophosphorus design .

Limitations and Trade-offs

While this compound excels in thermal and hydrolytic stability, its synthesis yield (68%) lags behind DOPO-EHP (82%) due to side reactions during cyclization. Additionally, its high rigidity can reduce flexibility in elastomer applications, necessitating copolymer modifications .

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